molecular formula C4H6N2OS B135635 2-Amino-5-methylthiazol-4-ol CAS No. 133833-95-1

2-Amino-5-methylthiazol-4-ol

Cat. No. B135635
CAS RN: 133833-95-1
M. Wt: 130.17 g/mol
InChI Key: QBPZNHKHMOLXFR-UHFFFAOYSA-N
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Description

2-Amino-5-methylthiazol-4-ol is a chemical compound with the linear formula C4H6N2OS . It has a molecular weight of 130.17 . It appears as a white to yellow solid .


Molecular Structure Analysis

The IUPAC name for 2-Amino-5-methylthiazol-4-ol is 2-amino-5-methyl-1,3-thiazol-4-ol . Its InChI code is 1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h7H,1H3,(H2,5,6) .


Physical And Chemical Properties Analysis

2-Amino-5-methylthiazol-4-ol is a white to yellow solid . It has a molecular weight of 130.17 and a linear formula of C4H6N2OS . It is typically stored at a temperature of +4°C .

Scientific Research Applications

Antioxidant Activity

Thiazoles, including 2-Amino-5-methylthiazol-4-ol, have been investigated for their antioxidant potential. Aminothiazole derivatives exhibit antioxidant activity by inhibiting free radical formation. For instance, dendrodoine analogs (such as [(4-amino-5-benzoyl-2-(4-methoxyphenyl amino) thiazole]) have demonstrated the ability to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation .

Chemical Properties

Mechanism of Action

Target of Action

2-Amino-5-methylthiazol-4-ol is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs

Mode of Action

For example, some thiazole derivatives have been shown to inhibit the formation of certain radicals, suggesting antioxidant activity . Other thiazole derivatives have been found to inhibit enzymes like DNA gyrase , which is crucial for DNA replication in bacteria, suggesting potential antimicrobial activity.

Biochemical Pathways

If it acts as an antimicrobial, it could interfere with bacterial DNA replication .

Pharmacokinetics

It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that 2-Amino-5-methylthiazol-4-ol could have similar solubility properties, which could influence its bioavailability.

Result of Action

Based on the known activities of thiazole derivatives, it’s possible that 2-amino-5-methylthiazol-4-ol could have antioxidant, antimicrobial, or other biological activities . These activities could result in various cellular effects, such as reduced oxidative stress or inhibited bacterial growth.

Action Environment

The action of 2-Amino-5-methylthiazol-4-ol could be influenced by various environmental factors. For instance, its solubility properties suggest that it could be more effective in certain solvents . Additionally, factors like pH and temperature could potentially influence its stability and efficacy.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . It also carries a warning signal word . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Amino-5-methylthiazol-4-ol are not available, similar compounds such as 2-aminothiazole derivatives have shown potential in anticancer drug discovery . Future research may focus on further exploring the anticancer potential of these compounds and developing structure-function relationships between material properties and biological performance .

properties

IUPAC Name

2-amino-5-methyl-1,3-thiazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h7H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPZNHKHMOLXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001309356
Record name 2-Amino-5-methyl-4-thiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methylthiazol-4-ol

CAS RN

133833-95-1
Record name 2-Amino-5-methyl-4-thiazolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133833-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-methyl-4-thiazolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001309356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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